molecular formula C9H8ClN3O B12614756 7-chloro-4-hydrazinyl-1H-quinolin-2-one CAS No. 920276-13-7

7-chloro-4-hydrazinyl-1H-quinolin-2-one

Cat. No.: B12614756
CAS No.: 920276-13-7
M. Wt: 209.63 g/mol
InChI Key: OJERWOQKMLPTLB-UHFFFAOYSA-N
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Description

7-Chloro-4-hydrazinyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family This compound is characterized by the presence of a chlorine atom at the 7th position and a hydrazinyl group at the 4th position on the quinolin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydrazinyl-1H-quinolin-2-one typically involves the reaction of 7-chloroquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydrazinyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-4-hydrazinyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the quinolin-2-one core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    7-Chloro-4-aminoquinoline: Similar structure but with an amino group instead of a hydrazinyl group.

    4-Hydroxy-2-quinolone: Lacks the chlorine atom and hydrazinyl group but shares the quinolin-2-one core.

    7-Chloro-4-quinolinylhydrazone: Contains a hydrazone group instead of a hydrazinyl group.

Uniqueness: 7-Chloro-4-hydrazinyl-1H-quinolin-2-one is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

CAS No.

920276-13-7

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

7-chloro-4-hydrazinyl-1H-quinolin-2-one

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(3-5)12-9(14)4-8(6)13-11/h1-4H,11H2,(H2,12,13,14)

InChI Key

OJERWOQKMLPTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=C2NN

Origin of Product

United States

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